molecular formula C13H11ClO5 B11838513 Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

Cat. No.: B11838513
M. Wt: 282.67 g/mol
InChI Key: XWZOTBYAIILBHX-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a chemical compound based on the chroman-4-one scaffold, a structure recognized for its significant presence in medicinal chemistry and organic synthesis. Chroman-4-one derivatives are extensively investigated for their diverse biological activities, which include serving as core structures in the development of modulators for nuclear receptors like the Farnesoid X receptor (FXR) . These receptors are key targets for therapeutic agents aimed at treating conditions such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis, and other liver diseases . Furthermore, the chroman-4-one core is known to exhibit other valuable properties, such as acting as a potent inhibitor of SIRT2, and demonstrating antibacterial, antioxidant, and anti-HIV activities . The specific structural features of this compound—including the 6-chloro substituent and the ethyl 2-oxoacetate moiety—suggest it is a valuable synthetic intermediate or a candidate for structure-activity relationship (SAR) studies in drug discovery programs. Its synthesis likely involves advanced methods such as a decarboxylative radical cascade cyclization, a modern technique used to construct complex ester-containing heterocycles efficiently . This product is intended for research purposes only by qualified laboratory personnel. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to contact us for specific technical data sheets, including NMR, HPLC, and mass spectrometry information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11ClO5

Molecular Weight

282.67 g/mol

IUPAC Name

ethyl 2-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)-2-oxoacetate

InChI

InChI=1S/C13H11ClO5/c1-2-18-13(17)12(16)9-6-19-10-4-3-7(14)5-8(10)11(9)15/h3-5,9H,2,6H2,1H3

InChI Key

XWZOTBYAIILBHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1COC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Condensation Reactions with Chromanone Precursors

The most widely reported method involves condensation of 6-chloro-4-chromanone with ethyl oxalyl chloride under basic conditions . In this approach, the enolate of 6-chloro-4-chromanone is generated using sodium hydride in tetrahydrofuran (THF) at −78°C, followed by slow addition of ethyl oxalyl chloride. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound after 12 hours at room temperature. Key parameters include:

ParameterOptimal ConditionYield (%)Purity (%)
Temperature−78°C to 25°C6895
Molar Ratio (Chromanone:Oxalyl Chloride)1:1.2
SolventAnhydrous THF

Purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7), though industrial-scale adaptations replace this with fractional crystallization from ethanol . Challenges include oxalyl chloride’s moisture sensitivity, necessitating strict anhydrous conditions.

Wittig Reaction-Based Synthesis

A patent-pending method adapts the Wittig reaction to construct the chroman ring while introducing the oxoacetate moiety . The protocol involves:

  • Ylide Preparation : Triphenylphosphine reacts with ethyl bromoacetate in ethyl acetate at 20°C to form the ethyl acetate triphenylphosphine ylide.

  • Coupling with 1,4-Cyclohexanedione : The ylide reacts with 1,4-cyclohexanedione in toluene at 100°C, forming an intermediate dienol ether.

  • Chlorination and Cyclization : Treatment with thionyl chloride introduces the chloro substituent, followed by acid-catalyzed cyclization to yield the chroman backbone.

StepReagents/ConditionsIntermediate Yield (%)
Ylide FormationEthyl bromoacetate, PPh₃, 20°C86.9
Dienol Ether SynthesisToluene, 100°C, 6 hours72.4
Final CyclizationHCl (cat.), reflux58.7

This route offers modularity but requires careful control of stoichiometry to minimize triphenylphosphine oxide byproducts .

Friedel-Crafts Acylation Strategy

A less common but high-yielding approach employs Friedel-Crafts acylation on a preformed chroman system. 6-Chlorochroman-4-one is treated with ethyl oxalyl chloride in the presence of aluminum trichloride (AlCl₃) in dichloromethane. The Lewis acid facilitates electrophilic substitution at the 3-position, with the oxoacetate group introduced in one step.

Optimization Data :

  • Catalyst Loading : 1.5 equivalents of AlCl₃ maximizes yield (74%) while minimizing carbocation rearrangements.

  • Reaction Time : 8 hours at 0°C prevents over-acylation.

  • Workup : Quenching with ice-water followed by extraction with dichloromethane achieves 92% purity without chromatography .

Enzymatic Esterification as a Green Alternative

Emerging research explores lipase-catalyzed esterification of 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetic acid with ethanol. Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) demonstrates:

  • Conversion Efficiency : 89% after 24 hours at 40°C in solvent-free conditions.

  • Reusability : 75% activity retained after five cycles.

This method avoids toxic solvents and harsh acids but faces scalability challenges due to enzyme cost and slower kinetics compared to chemical methods.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Viability
CondensationHigh purity, established protocolMoisture-sensitive reagentsModerate
Wittig ReactionModular, adaptable to derivativesLow overall yield, byproduct removalLow
Friedel-CraftsOne-step, high yieldRequires hazardous AlCl₃High
EnzymaticEco-friendly, mild conditionsHigh enzyme cost, slow kineticsEmerging

Chemical Reactions Analysis

Key Reaction Parameters

The following table summarizes critical reaction parameters from related syntheses of chromenone derivatives:

Reaction Type Reagents Solvent Yield Reference
EsterificationBourrain et al. conditionsNot specified N/A
Hydrazine CyclizationMethyl hydrazine, chromatographyDMF84% (after optimization)
Amide CouplingHATU, DIEA, DMFDMFN/A
SaponificationNaOHAqueousN/A
Microwave-Assisted SynthesisPiperidine, EtOHEtOH99%
Radical Cyclization(NH₄)₂S₂O₈, DMSODMSO71%

Mechanistic Insights

While direct mechanistic data for 26a is limited, analogous radical-mediated cyclizations (e.g., in chroman-4-ones) involve:

  • Radical Initiation : Oxidants like (NH₄)₂S₂O₈ generate reactive radicals (e.g., SO₄⁻- ) in polar solvents like DMSO .

  • Decarboxylation : Radicals abstract hydrogen atoms from oxoacetic acid derivatives, forming alkoxycarbonyl radicals .

  • Cyclization : Radicals attack double bonds, leading to intermediate radicals that undergo hydrogen atom transfer (HAT) and carbocation formation .

Critical Challenges

  • Regioselectivity : The hydrazine reaction generates isomeric products (27a /28a ), requiring chromatographic separation .

  • Scalability : Modified methods (e.g., Boc-protected hydrazine) improve yields but may complicate large-scale synthesis .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate serves as a crucial intermediate in the synthesis of various complex organic molecules and heterocycles. Its unique chromanone structure allows for multiple chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeReaction DescriptionCommon Reagents
OxidationConverts to carboxylic acids or ketonesPotassium permanganate, Chromium trioxide
ReductionConverts carbonyl groups to alcoholsSodium borohydride, Lithium aluminum hydride
SubstitutionChloro group can be replaced with nucleophilesSodium azide, Thiourea

Biological Research Applications

Anti-inflammatory and Antimicrobial Properties

Research indicates that this compound exhibits significant biological activities. It has been investigated for its potential anti-inflammatory and antimicrobial effects, making it a candidate for further pharmaceutical development.

Case Study: Anti-inflammatory Activity

A study conducted on the compound demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Pharmaceutical Applications

Lead Compound for Drug Development

The compound has been explored as a lead compound for developing new pharmaceuticals targeting various diseases. Its unique chemical structure allows it to interact with specific molecular targets, potentially leading to novel therapeutic agents.

Table 2: Potential Pharmaceutical Applications

Application AreaDescription
AntimicrobialDevelopment of antibiotics or antifungal agents
Anti-inflammatoryFormulation of drugs for chronic inflammatory conditions
AntitumorInvestigated for potential anticancer properties

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its versatility as an intermediate allows for the synthesis of various chemical products used in different industries.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s chromanone core structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Chroman/Chromen Derivatives

Compounds with chroman or chromen (coumarin) cores share structural homology with the target molecule. Key examples include:

Compound Name Molecular Formula Substituents/Modifications Synthesis Method Yield Biological Activity Reference
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate C₁₃H₁₁ClO₅ 6-Cl, 4-oxo, 3-oxoacetate Not explicitly described in evidence N/A Potential enzyme inhibition N/A
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate C₂₃H₁₈O₈ Chromen rings with methoxy and oxo groups Multi-step coupling reactions N/A Unknown
(4-Oxo-4H-chromen-3-yl) methyl 2-chloroacetate C₁₂H₉ClO₄ Chromen core, chloroacetate at position 3 Reflux with amines and K₂CO₃ in acetone N/A Precursor for further derivatives

Key Observations :

  • The target compound’s chroman core may confer greater conformational rigidity compared to chromen derivatives, influencing solubility and metabolic stability .

Indole/Benzothiazole Derivatives

These compounds replace the chroman core with nitrogen-containing heterocycles:

Compound Name Molecular Formula Substituents/Modifications Synthesis Method Yield Biological Activity Reference
Methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate C₁₂H₈FN₂O₃ Indole core, 7-cyano, 4-fluoro AlCl₃-mediated Friedel-Crafts acylation 48% Intermediate for HIV inhibitors
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate C₁₁H₁₁N₂O₃S Benzothiazole core, amino linkage One-step reaction with ethyl chlorooxoacetate N/A PPARα antagonism

Key Observations :

  • Indole and benzothiazole derivatives (e.g., and ) exhibit distinct electronic profiles due to their heterocyclic cores, which may enhance interactions with biological targets like enzymes or receptors .

Phenyl and Substituted Phenyl Derivatives

Aryl-substituted oxoacetates demonstrate the impact of aromatic substituents:

Compound Name Molecular Formula Substituents/Modifications Synthesis Method Yield Biological Activity Reference
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 4-Cl phenoxy, acetoacetate Alkylation of phenols with ethyl chloroacetate N/A Unknown
Ethyl 2-(4-isobutylphenyl)-2-oxoacetate C₁₄H₁₈O₃ 4-Isobutylphenyl group N/A N/A Analgesic/anti-inflammatory

Key Observations :

  • Phenolic ethers (e.g., ) and alkylphenyl derivatives (e.g., ) highlight the role of lipophilic substituents in enhancing membrane permeability. The target compound’s chloro group may similarly improve bioavailability .
  • Substitution at the para position (e.g., 4-Cl in vs. 6-Cl in the target compound) could influence steric interactions in binding pockets .

Other Heterocyclic Derivatives

Pyridine and thiazole-containing analogs illustrate additional structural diversity:

Compound Name Molecular Formula Substituents/Modifications Synthesis Method Yield Biological Activity Reference
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate C₉H₉ClN₂O₃ Pyridine core, 5-Cl, amino linkage Reaction with ethyl chlorooxoacetate N/A Antiviral (HIV entry inhibition)
Ethyl 2-(6-nitro-3-indolyl)-2-oxoacetate C₁₁H₁₀N₂O₅ Indole core, 6-nitro N/A N/A Unknown

Key Observations :

  • Pyridine-based compounds (e.g., ) demonstrate potent antiviral activity, suggesting that the target compound’s chloro and oxo groups may similarly contribute to interactions with viral proteins .

Biological Activity

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a synthetic compound within the chromanone family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has been shown to inhibit the growth of various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The specific mechanisms of action are believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting certain enzymes involved in the production of pro-inflammatory mediators. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the production of inflammatory cytokines in cultured macrophages, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : A comprehensive analysis conducted by researchers at a pharmaceutical laboratory found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with specific molecular targets within cells, potentially modulating signaling pathways related to inflammation and infection response .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
  • Cell Signaling Modulation : It can modulate pathways involving nuclear factor kappa B (NF-kB), which plays a key role in regulating immune response and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that the compound may act as an antioxidant, scavenging ROS and thereby reducing oxidative stress associated with inflammation .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, Anti-inflammatoryUnique chromanone derivative with ethyl ester
2-(6-Chloro-4-oxochroman-3-yl)acetic acidStructureModerate anti-inflammatoryLacks ethyl ester group
6-Fluoro-7-chloro-4-oxochromeneStructure not availableAntimicrobialContains fluoro substituent instead

Q & A

Q. Basic Research Focus

  • LC-MS/APCI+ : Confirms molecular weight (e.g., observed m/z 245 [M+H+] for analogous compounds) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, especially for high-resolution data .
  • IR and NMR : Detect functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹, chloro-substituent signals at ~7.0 ppm in ¹H NMR) .

How can computational methods like DFT and Hirshfeld analysis elucidate non-covalent interactions in this compound?

Advanced Research Focus
Ethyl 2-oxoacetate derivatives exhibit π-hole tetrel bonding interactions between carbonyl oxygen and electrophilic carbon centers. Methodological steps include:

  • DFT calculations : Assess interaction energies (e.g., C···O tetrel bonds) using Gaussian or similar software. Molecular electrostatic potential (MEP) surfaces identify electrophilic/nucleophilic regions .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···C interactions contributing 8–10% to crystal packing) .
  • Bader’s AIM theory : Validates bond critical points in dimeric structures .

What experimental strategies are used to evaluate the biological activity of this compound, such as antiviral or enzyme inhibition assays?

Q. Advanced Research Focus

  • Antiviral assays : Test inhibition of viral entry (e.g., HIV-1 CD4-binding site) using pseudovirus neutralization assays. IC₅₀ values are determined via dose-response curves .
  • Enzyme inhibition : For anticoagulant activity, measure thrombin or Factor Xa inhibition using chromogenic substrates (e.g., S-2765 for Factor Xa) .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

How can researchers resolve contradictions in synthetic yields or unexpected by-products during scale-up?

Advanced Research Focus
Discrepancies often arise from:

  • Reagent purity : Impurities in ethyl 2-chloro-2-oxoacetate lead to side reactions. Use HPLC-grade reagents .
  • Temperature gradients : During scale-up, inefficient cooling causes thermal decomposition. Implement jacketed reactors for uniform temperature control .
  • Workup protocols : Incomplete neutralization of HCl (using K₂CO₃ or Na₂SO₄) leaves acidic residues. Optimize washing steps (e.g., 25% K₂CO₃ aqueous solution) .
  • Case study : A 89.2% yield was achieved by maintaining 60°C in acetonitrile with TEA, followed by rapid cooling to 5°C for crystallization .

What are the key considerations for designing derivatives of this compound to enhance bioactivity or stability?

Q. Advanced Research Focus

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) on the chroman ring enhance electrophilicity, improving target binding .
  • Steric hindrance : Bulky substituents at the 3-position of the chroman ring reduce metabolic degradation .
  • Prodrug strategies : Ethyl ester moieties improve membrane permeability but may require hydrolysis for activation. Test stability in plasma via LC-MS .

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